

BIM 23042 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest			
Compound Name:	BIM 23042		
Cat. No.:	B15570821	Get Quote	

Application Notes and Protocols: BIM 23042

Audience: Researchers, scientists, and drug development professionals.

Introduction

BIM 23042 is a synthetic octapeptide analogue of somatostatin. It functions as a potent and selective antagonist for the neuromedin B receptor (NMB-R), also known as BB1.[1][2][3] Its selectivity is demonstrated by its approximately 100-fold lower affinity for the related gastrin-releasing peptide (GRP) receptor (BB2).[1][3] This specificity makes BIM 23042 a valuable tool for investigating the physiological roles of NMB-R and for potential therapeutic development targeting bombesin receptor pathways. Functionally, BIM 23042 has been shown to inhibit the downstream signaling of NMB-R, such as the release of intracellular calcium (Ca²⁺) induced by NMB.

Physicochemical and Biological Properties

Table 1: Physicochemical Properties of BIM 23042

Property	Value	Reference
Molecular Formula	C63H73N11O9S2	
Molecular Weight	1192.46 g/mol	
CAS Number	111857-96-6	
Appearance	White to off-white solid powder	



| Sequence | D-Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Nal-NH2 (Disulfide bridge: 2-7) | |

Table 2: Biological Activity of BIM 23042

Target Receptor	Kı (nM)	Notes	Reference
NMB-R (BB ₁)	216	Primary target receptor.	

| GRP-R (BB₂) | 18,264 | Demonstrates >84-fold selectivity for NMB-R over GRP-R. | |

Solubility Data

Proper dissolution is critical for the effective use of **BIM 23042** in experimental settings. For peptides that are very hydrophobic, initial dissolution in a small volume of DMSO followed by dilution with an aqueous buffer is a common practice.

Table 3: Solubility of BIM 23042 in Various Solvents

Solvent	Concentration	Comments	Reference
0.1% Acetic Acid	Soluble to 1 mg/mL	Provides a clear solution.	
Water (H ₂ O)	~6 mg/mL	Sonication may be required to achieve dissolution.	

| DMSO | Not specified | Recommended as an initial solvent for hydrophobic peptides before aqueous dilution. | |

Signaling Pathway of NMB-R Antagonism

Neuromedin B (NMB) is the natural ligand for the NMB-R, a G-protein coupled receptor (GPCR). Upon binding, NMB-R activates the Gαq signaling cascade, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on

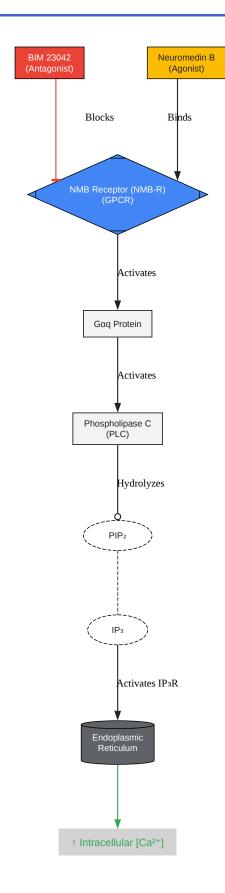






the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). **BIM 23042** acts by competitively binding to the NMB-R, thereby preventing NMB from binding and initiating this signaling cascade.





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Caption: NMB-R signaling and antagonism by BIM 23042.



Experimental Protocols

Protocol 1: Preparation of Stock Solutions

- Calculate Required Volume: Before opening the vial, calculate the volume of solvent needed to achieve the desired stock concentration using the molecular weight (1192.46 g/mol).
- Reconstitution:
 - For aqueous stocks: Reconstitute BIM 23042 in 0.1% acetic acid to a concentration of 1 mg/mL. Vortex gently to dissolve.
 - For DMSO stocks: For higher concentrations or hydrophobic preparations, first dissolve
 BIM 23042 in a small amount of pure DMSO. Once fully dissolved, dilute with your desired aqueous buffer (e.g., PBS, saline) to the final working concentration.
- Storage: Store stock solutions in aliquots at -20°C or -80°C. In solvent, **BIM 23042** is stable for up to 6 months at -80°C and 1 month at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Calcium Flux Assay

This protocol provides a general method to measure the antagonistic activity of **BIM 23042** on NMB-induced calcium mobilization in cells expressing NMB-R.

- Cell Preparation: Plate cells expressing NMB-R (e.g., transfected huNMBR cells) in a 96-well black, clear-bottom plate and culture overnight.
- Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate in the dark at 37°C.
- Compound Addition (Antagonist): Wash the cells with assay buffer. Add varying concentrations of BIM 23042 (e.g., 0.1 nM to 10 μM) to the appropriate wells. Include a vehicle control (e.g., buffer with 0.1% DMSO). Incubate for the desired pre-incubation time (e.g., 15-30 minutes).
- Agonist Stimulation: Place the plate in a fluorescence plate reader. Add a pre-determined concentration of Neuromedin B (agonist) to all wells to stimulate calcium release.

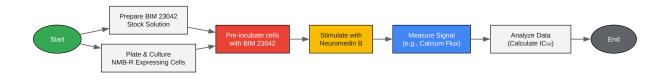


- Data Acquisition: Measure the fluorescence intensity over time. The signal will increase rapidly upon agonist addition and then decline.
- Analysis: Determine the inhibitory effect of BIM 23042 by comparing the peak fluorescence signal in treated wells to the control wells. Calculate the IC₅₀ value from the resulting doseresponse curve.

Protocol 3: Preparation of In Vivo Formulation

This protocol is an example for preparing an injectable formulation and should be optimized for specific experimental needs.

- Prepare DMSO Stock: Prepare a concentrated stock solution of BIM 23042 in 100% DMSO.
- Add Surfactant: To the DMSO stock solution, add Tween 80. For a final formulation of 10% DMSO and 5% Tween 80, use a 2:1 ratio of DMSO stock to Tween 80. Mix thoroughly.
- Add Saline: Add saline to the DMSO/Tween 80 mixture to achieve the final desired concentration. For a final formulation of 10% DMSO, 5% Tween 80, and 85% saline, add saline in an 8.5:1 ratio to the initial DMSO stock volume.
- Final Mixture: Mix until the solution is clear. The final formulation is ready for administration (e.g., intravenous injection).



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Caption: General workflow for an in vitro antagonism assay.



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- To cite this document: BenchChem. [BIM 23042 solubility in DMSO and other solvents].
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